Cas no 2098098-22-5 (2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide)

2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a specialized chemical compound featuring a unique azetidine core with an amino functional group and an acetamide side chain. Its structural configuration, incorporating both polar and non-polar moieties, enhances its versatility in organic synthesis and pharmaceutical applications. The presence of the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in drug discovery contexts. The compound's dual alkyl substituents (butyl and ethyl) on the acetamide nitrogen may influence solubility and lipophilicity, making it valuable for optimizing pharmacokinetic properties. This intermediate is particularly useful in medicinal chemistry for the development of novel bioactive molecules, offering a balance of reactivity and stability for further derivatization.
2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide structure
2098098-22-5 structure
Product Name:2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
CAS No:2098098-22-5
MF:C11H23N3O
MW:213.31982254982
CID:4772873
Update Time:2025-05-20

2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
    • 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide
    • Inchi: 1S/C11H23N3O/c1-3-5-6-14(4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3
    • InChI Key: KHFMCCNECVYOIC-UHFFFAOYSA-N
    • SMILES: O=C(CN1CC(C1)N)N(CC)CCCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 202
  • XLogP3: 0.3
  • Topological Polar Surface Area: 49.6

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Additional information on 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide

Introduction to 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide (CAS No. 2098098-22-5)

2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide, with the CAS number 2098098-22-5, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives, which are known for their unique structural properties and biological activities. The chemical structure of 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide features an azetidine ring, an amino group, and an acetamide moiety, all of which contribute to its pharmacological profile.

The synthesis of 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide typically involves multi-step processes, including the formation of the azetidine ring and subsequent functional group modifications. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for research purposes. The compound's structure can be represented as:

C11H23N3O

In terms of physical properties, 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide is a white crystalline solid with a melting point ranging from 65 to 70°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for various analytical techniques and biological assays.

The biological activity of 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory properties, 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide has also shown potential as an analgesic agent. Preclinical studies have reported that this compound significantly reduces pain responses in animal models of neuropathic pain and inflammatory pain. The mechanism underlying these effects is thought to involve the modulation of nociceptive pathways and the inhibition of pain-related neurotransmitters.

The safety profile of 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide has been evaluated through various toxicological studies. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully understand its long-term safety and potential side effects.

In the context of drug development, 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide has shown promise as a lead compound for the treatment of chronic inflammatory diseases and pain conditions. Ongoing clinical trials are currently evaluating its efficacy and safety in human subjects. Early results from these trials have been encouraging, with several Phase I trials demonstrating favorable pharmacokinetic profiles and tolerability.

The potential applications of 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide extend beyond its use as a therapeutic agent. The compound's unique structural features make it an attractive scaffold for medicinal chemists to explore for the development of novel drugs with improved potency and selectivity. For example, researchers are investigating the use of azetidine-based derivatives as inhibitors of specific enzymes involved in disease pathways.

In conclusion, 2-(3-Aminoazetidin-1-yl)-N-butyl-N-ethylacetamide (CAS No. 2098098-22-5) is a promising compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. Its anti-inflammatory and analgesic properties, coupled with its favorable safety profile, make it a valuable candidate for further development as a therapeutic agent. As research continues to advance, it is likely that new applications and insights into the biological activities of this compound will emerge, further solidifying its importance in the scientific community.

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